molecular formula C22H25N3O3 B6942852 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(4-methyl-1H-benzimidazol-2-yl)propanamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(4-methyl-1H-benzimidazol-2-yl)propanamide

Cat. No.: B6942852
M. Wt: 379.5 g/mol
InChI Key: XGMDYVBIIGHTDD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(4-methyl-1H-benzimidazol-2-yl)propanamide is a complex organic compound that features a benzimidazole moiety and a benzodioxin ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(4-methyl-1H-benzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-25(13-16-14-27-18-9-4-5-10-19(18)28-16)21(26)12-11-20-23-17-8-6-7-15(2)22(17)24-20/h4-10,16H,3,11-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMDYVBIIGHTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1COC2=CC=CC=C2O1)C(=O)CCC3=NC4=C(C=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(4-methyl-1H-benzimidazol-2-yl)propanamide likely involves multiple steps, including the formation of the benzimidazole ring, the benzodioxin ring, and their subsequent coupling. Typical synthetic routes might include:

    Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Benzodioxin: This might involve the cyclization of catechol derivatives with appropriate aldehydes or ketones.

    Coupling Reactions: The final step would involve coupling the benzimidazole and benzodioxin intermediates through an appropriate linker, such as a propanamide group, under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(4-methyl-1H-benzimidazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound might be susceptible to oxidation at the benzimidazole or benzodioxin rings.

    Reduction: Reduction reactions could target the amide group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents might include lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols could be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(4-methyl-1H-benzimidazol-2-yl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(4-methyl-1H-benzimidazol-2-yl)propanamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions or chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole or mebendazole, which are used as antiparasitic agents.

    Benzodioxin Derivatives: Compounds like piperonyl butoxide, used as a pesticide synergist.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(4-methyl-1H-benzimidazol-2-yl)propanamide is unique due to its specific combination of benzimidazole and benzodioxin moieties, which could confer unique biological activities or chemical properties not found in other compounds.

For detailed and specific information, consulting scientific literature and databases would be necessary.

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